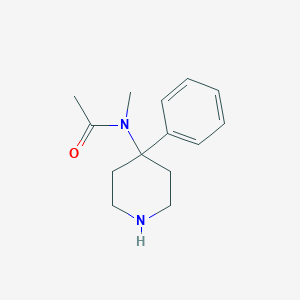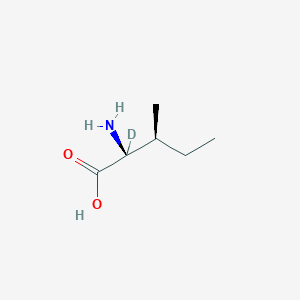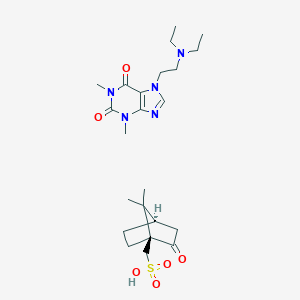
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPAA is a synthetic compound that belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine, serotonin, and norepinephrine. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been shown to increase the levels of these neurotransmitters in the brain, leading to its anxiolytic and analgesic effects.
Biochemische Und Physiologische Effekte
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, leading to its anxiolytic and analgesic effects. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has also been shown to have low toxicity in animal models, making it a safe candidate for use in lab experiments. However, one of the limitations of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide is that its mechanism of action is not fully understood, making it difficult to predict its effects on different animal models.
Zukünftige Richtungen
There are several future directions for the research on N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide. One potential direction is the development of new drugs based on the structure of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide for the treatment of anxiety and pain disorders. Another direction is the study of the mechanism of action of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide to better understand its pharmacological properties. Additionally, the anti-inflammatory properties of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide could be further studied for the development of new drugs for the treatment of inflammatory disorders.
Synthesemethoden
The synthesis of N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide involves the reaction of N-methyl-4-phenylpiperidine-4-carboxamide with acetic anhydride in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been studied for its potential therapeutic applications in various fields of research, including neuroscience, pharmacology, and medicinal chemistry. N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide has been shown to have anxiolytic and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of anxiety and pain disorders.
Eigenschaften
IUPAC Name |
N-methyl-N-(4-phenylpiperidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12(17)16(2)14(8-10-15-11-9-14)13-6-4-3-5-7-13/h3-7,15H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRKPQUARWXXLDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1(CCNCC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622150 |
Source


|
| Record name | N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide | |
CAS RN |
172733-87-8 |
Source


|
| Record name | N-Methyl-N-(4-phenylpiperidin-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50622150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Chloropyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B171619.png)








![4-[(2,6-Diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B171668.png)